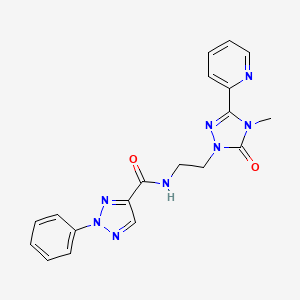
N-(4-bromophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-Bromophenyl)benzamide” is a compound with the molecular formula C13H10BrNO . It’s also known by other names such as “4’-BROMOBENZANILIDE” and "Benzamide, N-(4-bromophenyl)-" .
Synthesis Analysis
There are studies on the synthesis of similar compounds. For instance, “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives have been synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .
Chemical Reactions Analysis
There are studies on the chemical reactions of similar compounds. For example, a variety of imine derivatives have been synthesized via Suzuki cross coupling of “N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine” with various arylboronic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(4-Bromophenyl)benzamide” have been analyzed . It has a molecular weight of 214.059 .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have shown promising antimicrobial activity against bacterial and fungal strains .
Mode of Action
It’s hypothesized that the lipophilic character of the compound, expressed by the clogp value, may enhance its antimicrobial effect .
Biochemical Pathways
Similar compounds have been shown to block the biosynthesis of certain bacterial lipids .
Pharmacokinetics
The lipophilic character of the compound, indicated by the clogp value, may suggest potential bioavailability .
Action Environment
The lipophilic character of the compound, indicated by the clogp value, may suggest potential environmental interactions .
Biochemical Analysis
Biochemical Properties
Therefore, it is difficult to elaborate on the role of this product in biochemical reactions, or identify and discuss the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
Therefore, it is difficult to detail the effects of this product on various types of cells and cellular processes .
Molecular Mechanism
Therefore, it is difficult to provide a thorough explanation of how it exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
Therefore, it is difficult to discuss the changes in the effects of this product over time in laboratory settings .
Dosage Effects in Animal Models
Therefore, it is difficult to describe how the effects of the product vary with different dosages in animal models .
Metabolic Pathways
Therefore, it is difficult to describe the metabolic pathways that the product is involved in .
Transport and Distribution
Therefore, it is difficult to describe how the product is transported and distributed within cells and tissues .
Subcellular Localization
Therefore, it is difficult to describe the subcellular localization of the product .
Properties
IUPAC Name |
N-(4-bromophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c17-11-5-7-12(8-6-11)18-15(19)14-9-10-3-1-2-4-13(10)16(20)21-14/h1-8,14H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLDHTTVXINDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-(2-fluorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2870631.png)
methanone oxime](/img/structure/B2870633.png)



![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2870641.png)
